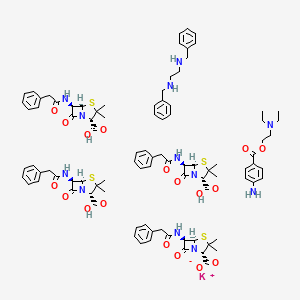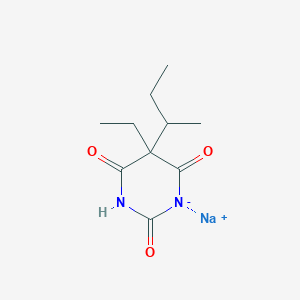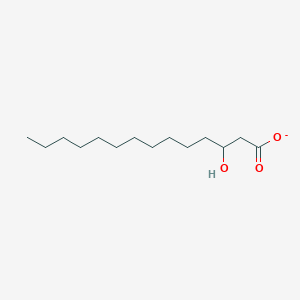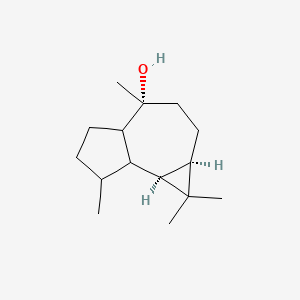
5,6-Dioxidoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dioxidoindole-2-carboxylate is a dihydroxyindole and an indolecarboxylate. It is a conjugate base of a 5,6-dihydroxyindole-2-carboxylate.
Scientific Research Applications
Molecular Properties and Stability
- Physical Properties and Redox Forms : Carboxylation significantly impacts the physical properties of molecules like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key component of eumelanins. This includes changes in the stability and the highest occupied molecular orbital-lowest unoccupied molecular orbital gaps. Carboxylation is shown to reduce the density of unpaired electrons, affecting electron spin resonance signals in DHICA as compared to its non-carboxylated form (Powell, 2004).
Synthesis and Derivatives
- Synthesis of Derivatives : Innovative synthesis methods have been developed for derivatives of 5,6-dioxidoindole-2-carboxylate. For instance, a study demonstrates a regioselective dibromination method to create specific derivatives, expanding the possibilities for creating a range of compounds based on this structure (Parsons et al., 2011).
- Production of DHICA-Inspired Molecules : Elaboration of commercially available precursors has allowed the creation of DHICA-inspired small molecules. This shows the potential for diverse applications of this compound in creating various biologically relevant compounds (Aebly et al., 2018).
Biological and Chemical Applications
- Antioxidant Activity and Stability : Esterification of DHICA, a form of this compound, affects its antioxidant properties and stability. Esterified forms demonstrate enhanced antioxidant activity and stability under various conditions, suggesting potential applications in cosmetics and healthcare (Micillo et al., 2018).
- Role in Melanin Biosynthesis : this compound plays a crucial role in melanin biosynthesis. Studies have explored its oxidation pathways, revealing complex polymerization modes and providing insights into the structure and properties of natural melanins (Pezzella et al., 1996).
- Enzymatic Reactions in Melanogenesis : Research indicates that enzymes like peroxidase might play a significant role in the polymerization of this compound during melanogenesis, suggesting alternative pathways in pigment formation (d’Ischia et al., 1991).
Potential Therapeutic Applications
- Inhibition of Heparanase : Derivatives of this compound have shown potential as inhibitors of heparanase, an enzyme involved in cancer metastasis and angiogenesis. These compounds exhibit potent inhibitory activity and specificity, indicating potential applications in cancer therapy (Courtney et al., 2004).
properties
Molecular Formula |
C9H4NO4-3 |
|---|---|
Molecular Weight |
190.13 g/mol |
IUPAC Name |
5,6-dioxido-1H-indole-2-carboxylate |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)/p-3 |
InChI Key |
YFTGOBNOJKXZJC-UHFFFAOYSA-K |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1[O-])[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)


![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)



![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)


